PfDHODH-IN-2
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Overview
Description
PfDHODH-IN-2 is a dihydrothiophenone derivative and a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This compound is primarily used as an antimalarial agent and has shown significant potential in the research of malaria . The compound has an IC50 value of 1.11 µM, indicating its high efficacy in inhibiting PfDHODH .
Mechanism of Action
Target of Action
PfDHODH-IN-2, also known as Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate, is a potent inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) . PfDHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite, Plasmodium falciparum .
Mode of Action
This compound interacts with PfDHODH by binding to a hydrophobic pocket located at the N-terminus where ubiquinone binds . This binding site is structurally divergent from the mammalian orthologue, which allows this compound to selectively inhibit PfDHODH .
Biochemical Pathways
PfDHODH catalyzes the oxidation of dihydroorotate to orotate and utilizes ubiquinone as an electron acceptor in the fourth step of pyrimidine de novo biosynthesis . By inhibiting PfDHODH, this compound disrupts the pyrimidine biosynthesis pathway, which is vital for the survival and proliferation of Plasmodium falciparum .
Pharmacokinetics
It is known that the compound exhibits potent inhibitory activity against pfdhodh with an ic50 value of 111 µM .
Result of Action
The inhibition of PfDHODH by this compound leads to a disruption in the pyrimidine biosynthesis pathway. This disruption is detrimental to the survival and proliferation of Plasmodium falciparum, making this compound a potential antimalarial agent .
Biochemical Analysis
Biochemical Properties
PfDHODH-IN-2 interacts with the enzyme PfDHODH, which is involved in the de novo pyrimidine biosynthetic pathway . The inhibition of PfDHODH by this compound potentially represents a new treatment option for malaria, as P. falciparum relies entirely on this pathway for survival .
Cellular Effects
The inhibition of PfDHODH by this compound can arrest the growth of the parasite at the blood stage by inhibiting pyrimidine biosynthesis . This can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme PfDHODH . This inhibition disrupts the de novo pyrimidine biosynthetic pathway, which is essential for the survival of P. falciparum .
Metabolic Pathways
This compound is involved in the pyrimidine biosynthetic pathway by inhibiting the enzyme PfDHODH . This could affect metabolic flux or metabolite levels within the cell.
Preparation Methods
The synthesis of PfDHODH-IN-2 involves multiple steps, starting with the preparation of the dihydrothiophenone core. The synthetic route typically includes the following steps:
Formation of the Dihydrothiophenone Core: This involves the reaction of a suitable thiophene derivative with an appropriate aldehyde under acidic conditions to form the dihydrothiophenone core.
Functionalization: The core is then functionalized by introducing various substituents through reactions such as halogenation, nitration, or alkylation.
Final Assembly: The final step involves coupling the functionalized core with a suitable amine or other nucleophiles to form the desired this compound compound
Chemical Reactions Analysis
PfDHODH-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PfDHODH-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a model inhibitor in studies aimed at understanding the structure-activity relationships of PfDHODH inhibitors.
Biology: this compound is used in biological studies to investigate the role of PfDHODH in the life cycle of Plasmodium falciparum and its potential as a drug target.
Medicine: The compound is being explored as a potential antimalarial agent, with studies focusing on its efficacy, selectivity, and safety.
Industry: While industrial applications are limited, this compound could potentially be used in the development of new antimalarial drugs
Comparison with Similar Compounds
PfDHODH-IN-2 is unique compared to other similar compounds due to its high selectivity and potency against PfDHODH. Similar compounds include:
DSM265: Another potent PfDHODH inhibitor with a different chemical structure but similar mechanism of action.
Triazolopyrimidine Derivatives: These compounds also inhibit PfDHODH but have different structural features and varying degrees of efficacy
This compound stands out due to its high selectivity for PfDHODH over human dihydroorotate dehydrogenase, making it a promising candidate for antimalarial drug development .
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-8(14)4-6-9/h3-6,16H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZUOZADGNBHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CSC1=NC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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